Structural Identity: The Unique Desmethyl Glycine Conjugate
Among the six roxadustat related substances synthesized and characterized for quality control by Cheng et al. (2023), only Related Substance B (CAS 708263-68-7) possesses the desmethyl isoquinoline scaffold with a free glycine carboxamide side chain; this is structurally distinct from Related Substance A (methyl ester analog), C (glycine methyl ester), D (1‑methyl‑carboxylic acid), E (1‑methyl‑methyl ester), and F (1‑methyl‑glycine methyl ester) [1]. The structural identity was confirmed by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous differentiation [1]. The molecular formula C₁₈H₁₄N₂O₅ (MW 338.31) differs from the parent drug by exactly one carbon and two hydrogen atoms, yielding a mass shift of −14.03 Da relative to roxadustat, which directly impacts chromatographic retention and MS detection parameters .
| Evidence Dimension | Molecular identity and structural uniqueness within the roxadustat related substance panel |
|---|---|
| Target Compound Data | Related Substance B: N-(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)glycine (C₁₈H₁₄N₂O₅, MW 338.31, CAS 708263-68-7) |
| Comparator Or Baseline | Related Substance A (C₁₈H₁₅NO₄), C (C₁₉H₁₆N₂O₅), D (C₁₇H₁₃NO₄), E (C₁₈H₁₅NO₄), F (C₂₀H₁₈N₂O₅) – all structurally non-identical; none bear the desmethyl glycine moiety |
| Quantified Difference | Unique molecular formula and CAS registry; mass shift of −14.03 Da vs. roxadustat; distinct ¹H/¹³C NMR and MS/MS spectra |
| Conditions | Structural characterization via MS and NMR spectroscopy (Chinese Journal of Pharmaceuticals, 2023) |
Why This Matters
Only CAS 708263-68-7 can serve as the authentic reference standard for Related Substance B in roxadustat monograph compliance; substitution with any other related substance standard would yield incorrect peak identification and invalidate batch release testing.
- [1] Cheng Q, et al. Synthesis of the Related Substances of Roxadustat. Chinese Journal of Pharmaceuticals. 2023;54(3):351-356. doi:10.16522/j.cnki.cjph.2023.03.008. View Source
